Protonitazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

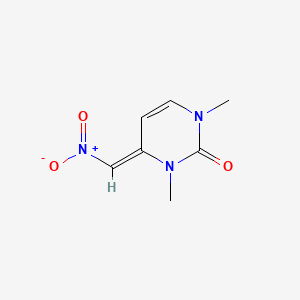

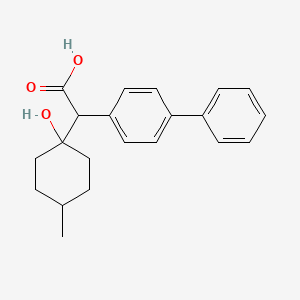

Protonitazene is a synthetic opioid belonging to the benzimidazole class. It was initially developed by a Swiss pharmaceutical company in the 1950s as an alternative to morphine. due to severe side effects, it was never adopted for medical use . This compound has potent opioid effects and has been sold over the internet as a designer drug since 2019. It has been identified in various countries, including the United States, Canada, and several European nations .

Preparation Methods

The synthesis of Protonitazene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Formation of Benzimidazole Core: The reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions forms the benzimidazole core.

N-Alkylation: The benzimidazole core undergoes N-alkylation with appropriate alkyl halides to introduce the desired substituents.

Final Assembly: The final step involves the coupling of the benzimidazole derivative with a propoxyphenylmethyl group under basic conditions.

Chemical Reactions Analysis

Protonitazene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Hydrolysis: The ester or ether linkages in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted benzimidazoles .

Scientific Research Applications

Protonitazene has several scientific research applications:

Mechanism of Action

Protonitazene exerts its effects by acting as a full agonist at the μ-opioid receptors. These receptors are part of the G-protein-coupled receptor family and are primarily involved in pain modulation and reward pathways. Upon binding to the μ-opioid receptors, this compound activates the G-protein signaling cascade, leading to the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. This results in analgesic, sedative, and euphoric effects .

Comparison with Similar Compounds

Protonitazene is structurally similar to other benzimidazole opioids, including:

Etonitazene: Known for its high potency and similar mechanism of action.

Metonitazene: Another potent synthetic opioid with comparable effects.

Isotonitazene: An isomer of this compound with similar molecular structure and effects.

This compound is unique due to its specific substitution pattern on the benzimidazole core, which contributes to its distinct pharmacological profile. Its potency and effectiveness as an opioid make it a subject of interest in both medical research and forensic toxicology .

Properties

CAS No. |

95958-84-2 |

|---|---|

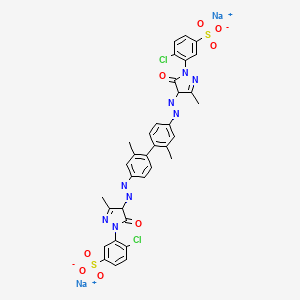

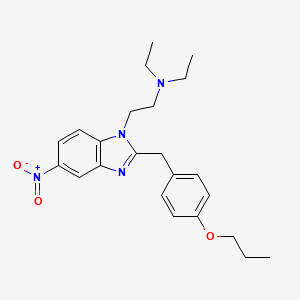

Molecular Formula |

C23H30N4O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 |

InChI Key |

SJHUJFHOXYDSJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.